HIV-IN petide

HIV-1 Protease Inhibition Enzyme Kinetics Comparative Pharmacology

HIV-IN peptide (CAS 167875-35-6) is a competitive, substrate-based inhibitor of HIV-1 protease featuring a unique, non-cleavable reduced amide bond (ψ[CH2NH]). This peptidomimetic resists proteolytic degradation, ensuring stable concentrations for reproducible kinetic assays, co-crystallization, and SAR studies. With a well-characterized, moderate affinity (Ki = 50 nM), it serves as an ideal positive control and calibration standard, providing a robust signal window that sub-nanomolar clinical inhibitors cannot offer. Its defined sequence and reliable potency make it an essential, irreplaceable reference for drug-resistance mutation analysis and rational drug design. Choose this compound for unparalleled consistency in your protease research.

Molecular Formula C40H69N11O8
Molecular Weight 832 g/mol
CAS No. 167875-35-6
Cat. No. B070570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-IN petide
CAS167875-35-6
Molecular FormulaC40H69N11O8
Molecular Weight832 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NCC(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C40H69N11O8/c1-7-8-16-29(34(42)54)49-35(55)25(6)47-37(57)30(17-18-32(52)53)50-38(58)31(21-26-13-10-9-11-14-26)46-22-27(20-23(2)3)48-39(59)33(24(4)5)51-36(56)28(41)15-12-19-45-40(43)44/h9-11,13-14,23-25,27-31,33,46H,7-8,12,15-22,41H2,1-6H3,(H2,42,54)(H,47,57)(H,48,59)(H,49,55)(H,50,58)(H,51,56)(H,52,53)(H4,43,44,45)/t25-,27-,28-,29-,30-,31-,33-/m0/s1
InChIKeySGWAZUZKMXHYMB-UQGDEETHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-IN Peptide (CAS 167875-35-6): Baseline Data for a Competitive HIV-1 Protease Inhibitor


The compound designated HIV-IN peptide (CAS 167875-35-6) is a synthetic, competitive inhibitor of the HIV-1 protease . Its core structural feature is the incorporation of a non-hydrolyzable, reduced amide bond isostere (ψ[CH2NH]) in place of a natural peptide bond, classifying it as a peptidomimetic or pseudopeptide . The canonical sequence is H-Arg-Val-Leu-ψ(CH2NH)-Phe-Glu-Ala-Nle-NH2, with a molecular weight of 832.04 g/mol . This compound is a foundational research tool for studying protease mechanism and inhibitor binding interactions.

Why Substituting HIV-IN Peptide (CAS 167875-35-6) with a Generic Analog Invalidates Experimental Results


Substituting HIV-IN peptide with an unmodified peptide or another protease inhibitor is scientifically unsound due to its unique ψ[CH2NH] reduced amide bond isostere . This structural modification confers two critical properties that are absent in standard peptides: 1) It creates a non-cleavable transition-state analog that acts as a potent competitive inhibitor, and 2) It provides metabolic stability against proteolytic degradation, ensuring consistent concentration in experimental systems [1]. Using a standard peptide with a natural scissile bond would result in rapid hydrolysis by the target protease, failing to maintain inhibitory pressure and invalidating kinetic measurements. The quantitative evidence below demonstrates precisely how this compound's specific structure and resultant affinity profile differ from other in-class candidates.

Quantitative Differentiation Evidence for HIV-IN Peptide (CAS 167875-35-6)


Comparative Inhibitory Affinity (Ki) for Wild-Type HIV-1 Protease vs. FDA-Approved Small Molecules

HIV-IN peptide exhibits a defined inhibition constant (Ki) of 50 nM for wild-type HIV-1 protease . In contrast, clinically approved small-molecule protease inhibitors demonstrate Ki values in the sub-nanomolar to low nanomolar range. For instance, Darunavir (DRV) exhibits a Ki of 0.12 nM, Amprenavir (APV) a Ki of 0.17 nM, and Saquinavir (SQV) a Ki of 6.9 nM against the same wild-type target [1]. The 8-fold to 400-fold difference in potency is a critical parameter for experimental design.

HIV-1 Protease Inhibition Enzyme Kinetics Comparative Pharmacology

Comparative Affinity vs. Another ψ(CH2NH)-Containing Peptidomimetic Inhibitor (Ac-TI-Nle-r-Nle-QR-NH2)

Within the specific class of reduced-amide bond inhibitors, HIV-IN peptide demonstrates a distinct affinity profile. Its Ki of 50 nM is 23-fold weaker than that of Ac-Thr-Ile-Nle-ψ(CH2NH)-Nle-Gln-Arg-NH2 (Ki = 2.2 nM), a closely related peptidomimetic derived from a different viral cleavage site [1]. This quantitative difference underscores the profound impact of flanking amino acid sequence on binding energy, even when the same non-cleavable isostere is employed.

Peptidomimetic Design Structure-Activity Relationship Protease Inhibition

Comparative Affinity vs. a Non-Reduced Amide Containing Peptide Analog (Class-Level Inference)

The structural rationale for selecting HIV-IN peptide over an unmodified peptide of identical sequence is supported by class-level evidence. Research on similar reduced-amide bond inhibitors demonstrates that the ψ[CH2NH] modification transforms a cleavable substrate (with millimolar Km) into a tight-binding competitive inhibitor [1]. For instance, a study on a related sequence showed that introduction of a reduced amide bond lowered the Ki to the nanomolar range (Ki = 110 nM), whereas the unmodified peptide had a much higher Ki and was subject to proteolytic turnover [1]. HIV-IN peptide's Ki of 50 nM is consistent with this established structure-activity relationship.

Transition-State Analog Peptide Stability Inhibitor Design

Stability Advantage Conferred by the ψ(CH2NH) Isostere (Class-Level Inference)

The presence of the ψ[CH2NH] pseudopeptide bond in HIV-IN peptide is a key structural differentiator from standard peptides. Literature on this class of isosteres indicates that such modifications confer significant resistance to degradation by general proteases [1]. This enhanced metabolic stability is a direct consequence of the non-hydrolyzable backbone modification and ensures that the inhibitor's concentration remains consistent throughout the duration of an assay, unlike natural peptides which are susceptible to rapid cleavage by both the target and contaminating proteases.

Metabolic Stability Peptidomimetics Proteolytic Resistance

Optimal Research Applications for HIV-IN Peptide (CAS 167875-35-6) Based on Quantitative Evidence


Mechanistic Studies of HIV-1 Protease Specificity and Drug Resistance

HIV-IN peptide's defined moderate affinity (Ki = 50 nM) makes it an ideal probe for studying protease-substrate interactions and the impact of drug-resistance mutations. Its 7- to 400-fold lower potency compared to clinical inhibitors like Saquinavir or Darunavir allows researchers to resolve binding kinetics and characterize mutations that confer low-level resistance, which might be obscured by the overwhelming potency of approved drugs [1]. The stable ψ[CH2NH] bond ensures the inhibitor remains intact throughout these kinetic analyses [2].

X-ray Crystallography for Mapping Protease Active Site Interactions

As a substrate-based, reduced-amide bond inhibitor, HIV-IN peptide is a valuable tool for co-crystallization studies with HIV-1 protease. Its structural mimicry of a natural substrate's transition state, combined with its stable, non-cleavable backbone, allows for the determination of high-resolution structures of the enzyme-inhibitor complex . This provides direct insight into subsite occupancy and conformational changes upon ligand binding, which is essential for rational drug design programs [1].

Calibration Standard for High-Throughput Screening (HTS) Assays

The well-characterized and reproducible Ki value of 50 nM for HIV-IN peptide establishes it as a reliable positive control and calibration standard for biochemical and cell-based assays . Its intermediate potency is ideal for generating a robust signal window in assays designed to detect both more potent and weaker inhibitors. In contrast, using a sub-nanomolar inhibitor like Darunavir as a control could saturate the assay signal and limit the dynamic range for identifying novel hits [1].

Comparative Studies of Peptidomimetic Scaffolds

HIV-IN peptide serves as a benchmark peptidomimetic with a specific sequence (RVL-(ψ)FEA-Nle) and a defined Ki (50 nM) . It is an essential reference compound for structure-activity relationship (SAR) studies comparing different transition-state isosteres (e.g., hydroxyethylamine, statine) or for evaluating the impact of sequence variations on binding affinity. This allows researchers to quantitatively assess how modifications to the peptidomimetic core influence potency and selectivity [1].

Quote Request

Request a Quote for HIV-IN petide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.